molecular formula C4H7ClO3S B3016553 (3R)-Oxolane-3-sulfonyl chloride CAS No. 1827681-01-5

(3R)-Oxolane-3-sulfonyl chloride

Cat. No.: B3016553
CAS No.: 1827681-01-5
M. Wt: 170.61
InChI Key: MVZIUOJNVVIOEY-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R)-Oxolane-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxolane with chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:

C4H8O+ClSO2OHC4H7ClO3S+H2O\text{C}_4\text{H}_8\text{O} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_4\text{H}_7\text{ClO}_3\text{S} + \text{H}_2\text{O} C4​H8​O+ClSO2​OH→C4​H7​ClO3​S+H2​O

This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of hazardous conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-Oxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction typically occurs in the presence of a base like pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

(3R)-Oxolane-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (3R)-Oxolane-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different structural properties.

    Benzenesulfonyl Chloride: A sulfonyl chloride with an aromatic ring, offering different reactivity and applications.

    Tosyl Chloride (p-Toluenesulfonyl Chloride):

Uniqueness

(3R)-Oxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts distinct reactivity and steric properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the oxolane ring is desired.

Properties

IUPAC Name

(3R)-oxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZIUOJNVVIOEY-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1827681-01-5
Record name (3R)-oxolane-3-sulfonyl chloride
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